molecular formula C14H13N3O3S2 B12163443 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B12163443
M. Wt: 335.4 g/mol
InChI Key: JNBZHCMTMAEULE-UHFFFAOYSA-N
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Description

3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach starts with the formation of the oxazole and thiazole rings separately, followed by their coupling through a propanamide linker.

    Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of an appropriate α-hydroxy ketone with an amide.

    Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the oxazole and thiazole rings through a propanamide linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxazole ring.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the amide can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

Medically, this compound shows potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxy-1,2-oxazol-5-yl)propanamide: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]propanamide: Lacks the oxazole ring, which reduces its potential for certain types of interactions.

Uniqueness

The presence of both oxazole and thiazole rings in 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide makes it unique. This dual functionality allows for a broader range of chemical reactions and biological interactions, enhancing its utility in various fields of research and industry.

Properties

Molecular Formula

C14H13N3O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H13N3O3S2/c1-19-13-7-9(20-17-13)4-5-12(18)16-14-15-10(8-22-14)11-3-2-6-21-11/h2-3,6-8H,4-5H2,1H3,(H,15,16,18)

InChI Key

JNBZHCMTMAEULE-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

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